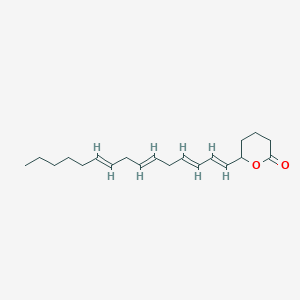![molecular formula C4H4F3N3O2 B12340589 [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea is an organic compound characterized by the presence of a trifluoromethyl group, a carbonyl group, and an amino group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea typically involves the reaction of trifluoroacetyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques allows for the efficient production of this compound in large quantities.
化学反応の分析
Types of Reactions
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while reduction can produce trifluoroalcohols.
科学的研究の応用
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl and amino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation.
類似化合物との比較
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea can be compared with other similar compounds such as:
Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
Phenylurea: Contains a phenyl group instead of the trifluoromethyl group.
N,N’-disubstituted ureas: Various substitutions on the nitrogen atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives.
特性
分子式 |
C4H4F3N3O2 |
|---|---|
分子量 |
183.09 g/mol |
IUPAC名 |
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea |
InChI |
InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12)/b9-1+ |
InChIキー |
BGBHTIZXIUGGEA-XLUWADSXSA-N |
異性体SMILES |
C(=N/NC(=O)N)\C(=O)C(F)(F)F |
正規SMILES |
C(=NNC(=O)N)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




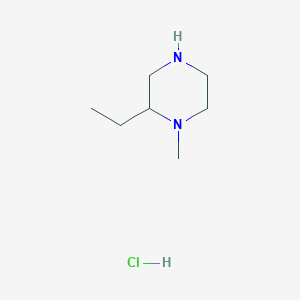

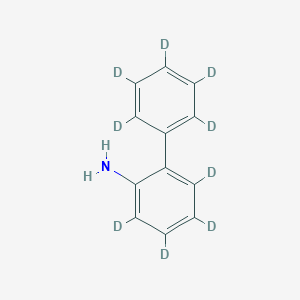

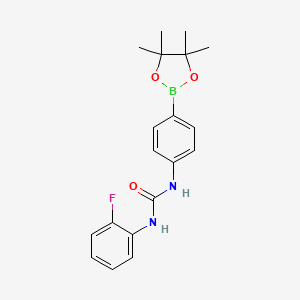
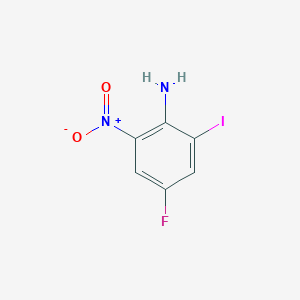
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
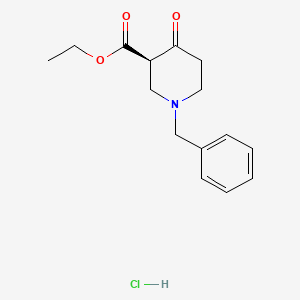
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
